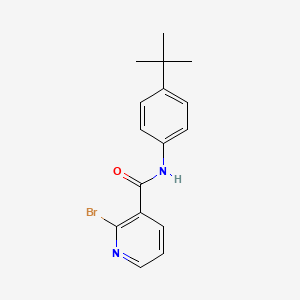
2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide has been used in various scientific research applications, including drug discovery and development, cancer research, and neuropharmacology. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide involves the inhibition of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth and division. By inhibiting these enzymes, this compound can disrupt the signaling pathways that are involved in cancer cell proliferation, leading to cell death.
Effets Biochimiques Et Physiologiques
2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, its use is limited by its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide. One area of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential of this compound as a lead compound for the development of new anticancer drugs.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide involves a series of chemical reactions, starting with the reaction of 4-tert-butylphenylhydrazine with 2-bromo-3-pyridinecarboxylic acid. This is followed by the reaction of the resulting intermediate with acetic anhydride and hydrochloric acid to yield the final product.
Propriétés
IUPAC Name |
2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-16(2,3)11-6-8-12(9-7-11)19-15(20)13-5-4-10-18-14(13)17/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPKGHVEQFAIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2812766.png)
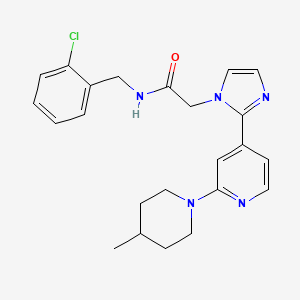
![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2812770.png)
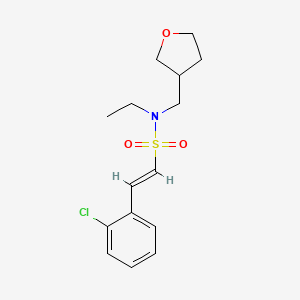
![7,7-dimethyl-N-(3-(trifluoromethyl)phenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2812773.png)
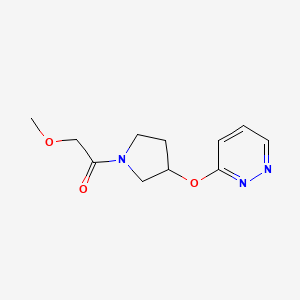
![1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2812777.png)
![Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate](/img/structure/B2812779.png)
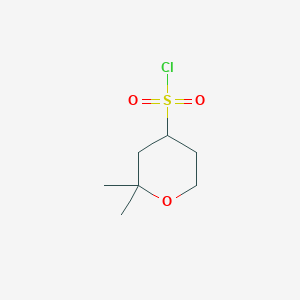
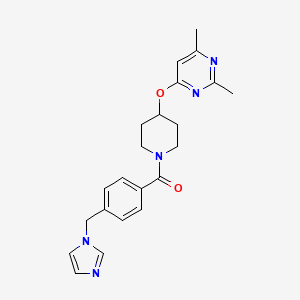
![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile](/img/structure/B2812783.png)
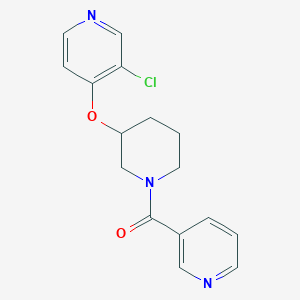
![N-(4-chlorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2812785.png)
![2-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B2812787.png)